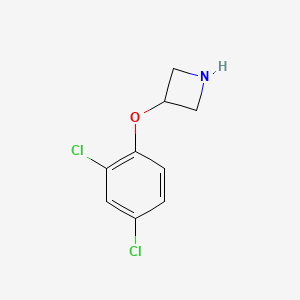

3-(2,4-Dichlorophenoxy)azetidine

描述

Structure

2D Structure

属性

IUPAC Name |

3-(2,4-dichlorophenoxy)azetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Cl2NO/c10-6-1-2-9(8(11)3-6)13-7-4-12-5-7/h1-3,7,12H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMLDXMJQTBVTFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)OC2=C(C=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity Profiling of 3 2,4 Dichlorophenoxy Azetidine and Its Derivatives

Assessment of Antimicrobial Potential

The antimicrobial properties of azetidine-containing compounds have been a subject of interest, with various derivatives showing activity against a range of pathogenic microorganisms.

Antibacterial Activity Investigations

The antibacterial potential of azetidine (B1206935) derivatives has been evaluated against both Gram-positive and Gram-negative bacteria, including the clinically significant pathogens Staphylococcus aureus and Escherichia coli.

Research into novel 3-chloro-2-oxo-N-phenyl-4-arylazetidine-1-carboxamide derivatives has demonstrated that substitutions on the aryl ring influence antibacterial efficacy. latamjpharm.org For instance, a compound bearing a 4-dimethylaminophenyl group exhibited good activity against Gram-positive bacteria, while a derivative with a 4-methylphenyl group was more effective against Gram-negative bacteria. latamjpharm.org This suggests that the electronic and steric properties of substituents on the phenoxy ring of 3-(2,4-Dichlorophenoxy)azetidine could be critical determinants of its antibacterial spectrum.

Furthermore, a series of N-(3-chloro-2-aryl-4-oxoazetidin-1-yl)-4-nitrobenzamide derivatives were synthesized and tested for their in vitro antibacterial activity. researchgate.net Several of these compounds showed moderate to good antimicrobial activity against Staphylococcus aureus and other bacteria. researchgate.net Specifically, derivatives with a chlorophenyl group at the 2-position of the azetidinone ring, such as N-(3-chloro-2-(4-chlorophenyl)-4-oxoazetidin-1-yl)-4-nitrobenzamide, displayed notable activity. researchgate.net These findings underscore the potential of chloro-substituted phenyl rings, a key feature of this compound, in conferring antibacterial properties.

Hybrid molecules incorporating the azetidinone scaffold have also been explored. For example, new thiazolidine-2,4-dione-based chlorophenylthiosemicarbazone hybrids were synthesized and showed promising antibacterial activity, with some compounds exhibiting minimum inhibitory concentrations (MIC) as low as 3.91 mg/L against reference bacterial strains. scholarsresearchlibrary.com The structure-activity relationship analysis of these hybrids indicated that different molecular mechanisms might be involved in their antibacterial action. scholarsresearchlibrary.com

While direct data for this compound is not available, the consistent antibacterial activity observed in various chloro- and phenyl-substituted azetidinone derivatives suggests that it could possess activity against S. aureus and E. coli. The 2,4-dichloro substitution pattern on the phenoxy ring likely plays a significant role in this potential activity.

Table 1: Antibacterial Activity of Selected Azetidinone Derivatives

| Compound/Derivative Class | Test Organism(s) | Observed Activity | Reference(s) |

|---|---|---|---|

| 3-chloro-2-oxo-N-phenyl-4-arylazetidine-1-carboxamides | Gram-positive & Gram-negative bacteria | Good activity, dependent on aryl substitution. latamjpharm.org | latamjpharm.org |

| N-(3-chloro-2-aryl-4-oxoazetidin-1-yl)-4-nitrobenzamides | Staphylococcus aureus | Moderate to good antimicrobial activity. researchgate.net | researchgate.net |

Antifungal Activity Investigations

The antifungal potential of azetidine derivatives has been investigated against pathogenic fungi such as Candida albicans and Aspergillus niger.

Studies on 3-chloro-1-{4-[3-(substituted phenyl) prop-2-enoyl] phenyl}-4-(4-chlorophenyl) azetidin-2-one (B1220530) derivatives have shown that these compounds possess antifungal activity. researchgate.net Specifically, compounds with 3-nitro and 4-chloro phenyl substitutions demonstrated good activity against Candida albicans and Aspergillus niger. researchgate.net This highlights the potential contribution of the chloro-substituted phenyl moiety to antifungal action.

In a study of N-(3-aryl-1,8-naphthyridin-2-yl)-5-(2-methyl-1,8-naphthyridin-3-yl)thiazol-2-amine derivatives, compounds containing a chloro substituent displayed the highest activity against Candida albicans and Aspergillus niger when compared to standard antifungal agents. nih.gov While not a direct azetidine derivative, this further supports the role of chloro-substitution in antifungal activity.

The synthesis of novel 2-(R-phenyl)-3-[(4-methylphenyl)sulfonyl]-1,3-thiazolidin-4-one derivatives, which can be considered structural analogs of azetidinones, also revealed significant antifungal properties. nih.gov Compounds with fluoro and chloro substitutions on the phenyl ring exhibited substantial activity against a range of fungal strains. nih.gov

Although specific data for this compound is lacking, the recurring theme of enhanced antifungal activity in chloro-substituted aromatic ring systems linked to a heterocyclic core suggests that this compound could exhibit inhibitory effects against C. albicans and A. niger.

Table 2: Antifungal Activity of Selected Heterocyclic Compounds

| Compound/Derivative Class | Test Organism(s) | Observed Activity | Reference(s) |

|---|---|---|---|

| 3-chloro-1-{4-[3-(substituted phenyl) prop-2-enoyl] phenyl}-4-(4-chlorophenyl) azetidin-2-one | Candida albicans, Aspergillus niger | Good activity with nitro and chloro substitutions. researchgate.net | researchgate.net |

| N-(3-aryl-1,8-naphthyridin-2-yl)-5-(2-methyl-1,8-naphthyridin-3-yl)thiazol-2-amine | Candida albicans, Aspergillus niger | Highest activity with chloro substituent. nih.gov | nih.gov |

Antitubercular Activity Research against Mycobacterium tuberculosis

Azetidine derivatives have emerged as a promising class of compounds with potent activity against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis.

A series of azetidine derivatives, termed BGAz, were identified through a whole-cell phenotypic screen and demonstrated potent bactericidal activity with MIC99 values of less than 10 μM against both drug-sensitive and multidrug-resistant strains of Mtb. latamjpharm.orgresearchgate.netresearchgate.net A significant finding from this research is that these compounds appear to inhibit mycobacterial growth by interfering with the late-stage biosynthesis of mycolic acids, a crucial component of the mycobacterial cell envelope. latamjpharm.orgresearchgate.netresearchgate.net This mode of action is distinct from existing mycobacterial cell wall inhibitors. latamjpharm.orgresearchgate.net

Further research into spirocyclic azetidines, specifically 7′H-spiro[azetidine-3,5′-furo[3,4-d]pyrimidine]s, also revealed high in vitro activity against Mtb. nih.gov Two compounds from this series exhibited lower minimum inhibitory concentrations against the H37Rv strain of Mtb than the frontline drug isoniazid. nih.gov

Given the potent and novel mechanism of action observed for various azetidine scaffolds against M. tuberculosis, it is plausible that this compound could also possess antitubercular properties. The dichlorophenoxy moiety would represent a key structural variation to be explored in this context.

Evaluation of Enzyme Modulatory Effects

The ability of small molecules to modulate the activity of enzymes is a fundamental principle of drug discovery. Azetidine derivatives have been investigated for their potential to inhibit various enzymes.

General Enzyme Inhibition Studies and Active Site Interactions

The interaction of azetidine derivatives with enzyme active sites has been a subject of computational and experimental studies. For instance, molecular docking studies have been used to predict the binding modes of azetidine-containing compounds within the active sites of enzymes like amyloglucosidase. researchgate.net These studies help in understanding the structural requirements for effective enzyme inhibition and guide the design of more potent inhibitors. researchgate.net The general principle of competitive inhibition, where a molecule structurally similar to the substrate binds to the active site, is a common mechanism for enzyme inhibitors. ekb.eg

Specific Enzyme Target Engagement Research

More specific investigations have focused on the inhibition of particular enzymes by azetidine derivatives.

Elastase Inhibition: A class of azetidine-2,4-diones has been identified as inhibitors of porcine pancreatic elastase (PPE). researchgate.net Inhibition occurs through the acylation of the active site serine residue. researchgate.net The presence of electron-withdrawing substituents on the N-aryl group was found to increase the rate of enzyme acylation. researchgate.net One of the most potent inhibitors in this series also demonstrated very high activity against human leukocyte elastase (HLE). researchgate.net These findings suggest that the azetidine scaffold can be effectively utilized for designing elastase inhibitors.

HDAC Inhibition: Azetidin-2-one-based small molecules have been developed as dual inhibitors of human histone deacetylase 6 (hHDAC6) and 8 (hHDAC8). nih.gov Certain diphenyl-azetidin-2-one derivatives displayed nanomolar inhibitory potency against these HDAC isoforms. nih.gov The selectivity of these compounds was confirmed through their low inhibitory action against other HDAC isoforms like hHDAC1 and hHDAC10. nih.gov Furthermore, pimelic diphenylamide histone deacetylase (HDAC) inhibitors have been shown to target HDAC3, which plays a role in gene silencing. nih.gov

Thymidylate Synthase Inhibition: Thymidylate synthase (TS) is a crucial enzyme for DNA biosynthesis and a well-established target for cancer chemotherapy. nih.govnih.gov While direct inhibition of TS by this compound has not been reported, the general principle of designing inhibitors for this enzyme often involves creating structural analogs of its substrates or cofactors.

The ability of the azetidine core to serve as a scaffold for developing potent and selective enzyme inhibitors is evident from these studies. The specific substitution pattern of this compound would likely influence its affinity and selectivity for various enzyme targets.

Table 3: Enzyme Inhibitory Activity of Selected Azetidine Derivatives

| Derivative Class | Target Enzyme(s) | Mechanism/Potency | Reference(s) |

|---|---|---|---|

| Azetidine-2,4-diones | Porcine Pancreatic Elastase (PPE), Human Leukocyte Elastase (HLE) | Acylation of active site serine; potent inhibition observed. researchgate.net | researchgate.net |

| Azetidin-2-one derivatives | Histone Deacetylase 6 (HDAC6), Histone Deacetylase 8 (HDAC8) | Nanomolar inhibition potency. nih.gov | nih.gov |

Broader Spectrum of Biological Activities through In Vitro and Biochemical Studies (Non-clinical Focus)

The versatility of the azetidine scaffold, a four-membered nitrogen-containing heterocycle, has prompted extensive research into the biological activities of its derivatives. medwinpublishers.comnih.gov These investigations have revealed a wide array of pharmacological effects, positioning these compounds as promising candidates for further drug development. medwinpublishers.comnih.gov This section details the in vitro and biochemical studies that have elucidated the anti-inflammatory, anticancer, dopamine (B1211576) receptor antagonist, and analgesic activities of this compound and its related compounds.

Anti-inflammatory Activity Investigations

The anti-inflammatory potential of azetidine derivatives has been a significant area of research. Studies have shown that these compounds can exhibit potent anti-inflammatory effects through various mechanisms.

One area of investigation has focused on the ability of azetidine-2-one derivatives to inhibit protein denaturation, a known cause of inflammation. researchgate.net For instance, new azetidin-2-one derivatives of ferulic acid have been evaluated for their in vitro anti-inflammatory effects using bovine serum albumin denaturation and human red blood cell membrane stabilization assays. researchgate.net In these studies, a particular derivative, compound 1e (R = 4-F), demonstrated the most significant activity, with an anti-denaturation effect more potent than ferulic acid and comparable to the standard drug diclofenac (B195802). researchgate.net This same compound also showed a capacity to protect the erythrocyte membrane comparable to diclofenac and superior to ferulic acid at a concentration of 1100 µg/mL. researchgate.net

Further in vivo studies on azetidine-2-one derivatives of ferulic acid have confirmed their anti-inflammatory properties. mdpi.comresearchgate.net In a carrageenan-induced acute inflammation model in rats, these compounds demonstrated a long-acting anti-inflammatory effect, with the maximum reduction in paw edema observed 24 hours after administration. mdpi.comresearchgate.net Notably, compound 6b (R = 4-F) exhibited an inhibitory percentage of acute inflammatory edema of 96.66%, which was slightly more intense than diclofenac (94.87%) and comparable to indomethacin (B1671933) (96.15%). mdpi.com Another derivative, compound 6c (R = 4-Cl), also showed a significant inhibitory effect of 91.28%. mdpi.com In a chronic inflammation model using the granuloma test, these derivatives were found to reduce the formation of granulation tissue, indicating an inhibitory effect on the proliferative component of inflammation. mdpi.comresearchgate.net

The structural component of 2,4-dichlorophenoxy acetic acid, present in the parent compound, has also been investigated for its anti-inflammatory properties. nih.gov Molecular modeling and docking studies have suggested a high affinity of 2,4-D for the COX-2 enzyme, similar to ibuprofen. nih.gov Subsequent in vivo studies using a carrageenan-induced hind paw edema model in rats confirmed its potential anti-inflammatory activity, where it significantly reduced the concentration of prostaglandin (B15479496) E2 in the paw tissues. nih.gov

Additionally, a novel azetidine derivative, 3-(naphthalen-2-yl(propoxy)methyl)azetidine hydrochloride (KHG26792), has been shown to possess anti-inflammatory and anti-oxidative properties in amyloid β (Aβ)-treated primary microglial cells. nih.gov This compound effectively attenuated the Aβ-induced production of inflammatory mediators such as IL-6, IL-1β, TNF-α, and nitric oxide. nih.gov

These findings collectively highlight the potential of azetidine derivatives as a promising class of anti-inflammatory agents.

Anticancer Activity Studies in Cell Lines

The anticancer potential of azetidine derivatives has been explored in various cancer cell lines, demonstrating their ability to inhibit cell growth and induce apoptosis. medwinpublishers.comresearchgate.net The unique strained ring structure of azetidine makes it a valuable scaffold in the design of new anticancer agents. medwinpublishers.comnih.gov

Derivatives of spiro[azetidine-2,3'-indole]-2',4(1'H)-dione have been evaluated for their cytotoxicity against several human cancer cell lines. scholarsresearchlibrary.com One particular derivative, compound 7g, showed significant cytotoxicity against breast cancer cell lines MDA-MB-453 and MDA-MB-468, with IC50 values of 71.99 µg/ml and 78.82 µg/ml, respectively, after 48 hours of treatment. scholarsresearchlibrary.com Importantly, this compound did not show activity against the normal human erythrocyte kidney cell line HEK-293T, suggesting a degree of selectivity for cancer cells. scholarsresearchlibrary.com

Another class of derivatives, 4-(substituted phenyl-1,3,4-oxadiazol/thiadiazol-2-yl)-4-(4-substituted phenyl) azetidin-2-one, has also been investigated for its anticancer properties. nih.gov In vitro cytotoxicity screening using an MTT assay on MCF-7 breast cancer cell lines revealed that several derivatives (AZ-5, 9, 10, 14, and 19) exhibited high efficacy, with percentage inhibition ranging from 89% to 94% at various concentrations (0.1 µM to 2 µM), comparable to the standard drug doxorubicin. nih.gov

Furthermore, dinitroazetidines, a novel class of anticancer agents, have been developed from highly energetic materials. nih.gov One such compound, 1-bromoacetyl-3,3-dinitroazetidine (ABDNAZ), has undergone preclinical validation and entered a phase I clinical trial. nih.gov In tumor cell cultures, ABDNAZ was found to generate reactive free radicals, leading to the modulation of intracellular redox status and triggering apoptosis. nih.gov In mouse models, ABDNAZ demonstrated greater cytotoxicity than cisplatin (B142131) under hypoxic conditions and was better tolerated at submaximal doses, leading to significant tumor growth inhibition without systemic toxicity. nih.gov

The following table summarizes the anticancer activity of selected azetidine derivatives in various cell lines.

| Compound/Derivative Class | Cell Line(s) | Key Findings | Reference(s) |

| Spiro[azetidine-2,3'-indole]-2',4(1'H)-dione (Compound 7g) | MDA-MB-453 (Breast Carcinoma) | IC50: 71.99 µg/ml | scholarsresearchlibrary.com |

| MDA-MB-468 (Breast Carcinoma) | IC50: 78.82 µg/ml | scholarsresearchlibrary.com | |

| 4-(substituted phenyl-1,3,4-oxadiazol/thiadiazol-2-yl)-4-(4-substituted phenyl) azetidin-2-one (AZ-5, 9, 10, 14, 19) | MCF-7 (Breast Cancer) | 89% to 94% inhibition at 0.1-2 µM | nih.gov |

| 1-bromoacetyl-3,3-dinitroazetidine (ABDNAZ) | Tumor cell cultures | Generates reactive free radicals, triggers apoptosis | nih.gov |

These studies underscore the potential of azetidine-based compounds as a source for the development of novel anticancer therapies.

Dopamine Receptor Antagonist Activity Investigations

Azetidine derivatives have been identified as having significant interactions with dopamine receptors, particularly as antagonists of the D2 and D3 subtypes. nih.gov These receptors are crucial targets in the central nervous system for treating various neurological and psychiatric disorders. mdpi.comnih.gov

Research into the effects of 2,4-dichlorophenoxyacetic acid (2,4-D), a structural component of the parent compound, has shown that exposure can impact dopamine D2-like receptors in the rat brain. nih.gov Subchronic exposure to 2,4-D led to an increase in D2-type receptor density in the prefrontal cortex, striatum, and cerebellum of rats. nih.gov This effect was found to be reversible when the treatment was discontinued. nih.gov

The development of selective dopamine D3 receptor antagonists has been a focus of research for treating conditions like addiction. nih.gov One such antagonist, (N-[4-[4-(2,4-dichlorophenyl)piperazin-1-yl]butyl]indole-2-carboxamide), has demonstrated the ability to significantly decrease drug-seeking behavior in preclinical models. nih.gov

Ligand binding assays are crucial for characterizing the interaction of these compounds with dopamine receptors. mdpi.comnih.gov For instance, competitive binding assays using [3H]-spiperone have been employed to determine the binding affinities of new compounds for the D3 receptor. mdpi.com In one study, a virtual screening of a large chemical library identified 37 compounds for biological evaluation, with 27 showing over 50% inhibition of D3R at a 10 µM concentration. mdpi.com

The following table provides examples of azetidine-related compounds and their activity at dopamine receptors.

| Compound/Class | Receptor(s) | Activity | Key Findings | Reference(s) |

| 2,4-Dichlorophenoxyacetic acid (2,4-D) | D2-like | Increased receptor density | Reversible effect observed in rat brain | nih.gov |

| (N-[4-[4-(2,4-dichlorophenyl)piperazin-1-yl]butyl]indole-2-carboxamide) | D3 | Antagonist | Decreased cocaine-seeking behavior in rats | nih.gov |

| Various novel compounds | D3 | Inhibitors | 27 of 37 tested compounds showed >50% inhibition at 10 µM | mdpi.com |

These investigations highlight the potential of azetidine-based structures to modulate dopaminergic systems, offering avenues for the development of novel therapeutics for a range of CNS disorders.

Analgesic Activity Research

The analgesic potential of azetidine derivatives has been investigated, often in conjunction with their anti-inflammatory properties, as pain and inflammation are frequently linked. nih.govnih.gov

A series of novel 3-chloro-1-(substituted)-4-(tetrazolo[1,5-a]quinolin-4-yl)azetidin-2-one derivatives were synthesized and evaluated for their analgesic and anti-inflammatory activities. nih.gov The analgesic effects were assessed using the Eddy's hot plate method. nih.gov Among the synthesized compounds, 3-chloro-1-(4-methoxyphenyl)-4-(tetrazolo[1,5-a]quinolin-4-yl)azetidin-2-one (6b) and 3-chloro-1-(2-methoxyphenyl)-4-(tetrazolo[1,5-a]quinolin-4-yl)azetidin-2-one (6a) exhibited significant analgesic activity compared to the control group. nih.gov

These findings suggest that the azetidine scaffold can be a valuable component in the design of new analgesic agents.

Receptor Interaction and Ligand Binding Assays (e.g., NMDA receptors)

The interaction of azetidine derivatives with various receptors, particularly the N-methyl-D-aspartate (NMDA) receptors, has been a subject of detailed investigation. NMDA receptors are a class of ionotropic glutamate (B1630785) receptors that play a critical role in neuronal function and are implicated in various neurological conditions. emory.edu

The four stereoisomers of azetidine-2,3-dicarboxylic acid (ADC) have been synthesized and characterized for their activity at NMDA receptors. nih.gov Radioligand binding assays using [3H]CGP39653 revealed that L-trans-ADC had the highest affinity (Ki = 10 µM), followed by D-cis-ADC (Ki = 21 µM). emory.edunih.gov In contrast, L-cis-ADC and D-trans-ADC were found to be low-affinity ligands. emory.edunih.gov

Electrophysiological characterization of these ADC compounds at different NMDA receptor subtypes (NR1/NR2A-D) expressed in Xenopus oocytes provided further insights into their activity. nih.gov L-trans-ADC showed the highest agonist potency at the NR1/NR2D subtype, while D-cis-ADC acted as a partial agonist at NR1/NR2C and NR1/NR2D subtypes. nih.gov

These studies demonstrate the stereospecific interactions of azetidine derivatives with NMDA receptors and highlight their potential as subtype-selective ligands.

Structure Activity Relationship Sar Investigations of 3 2,4 Dichlorophenoxy Azetidine Analogues

Impact of Azetidine (B1206935) Ring Substituents on Biological Potency and Selectivity

The four-membered azetidine ring serves as a core scaffold in these analogues. Modifications to this ring, including the position and nature of its substituents and its inherent structural rigidity, play a crucial role in modulating interactions with biological targets.

Positional Isomerism and Stereochemical Influence on Activity

The spatial arrangement of substituents on the azetidine ring significantly impacts biological activity. Studies on related azetidine analogues have demonstrated that both positional isomerism and stereochemistry are critical determinants of potency. For instance, in the development of vesicular monoamine transporter 2 (VMAT2) inhibitors, moving the substituent position on the azetidine ring and evaluating different stereoisomers led to compounds with varying potencies nih.gov.

In one study, novel cis- and trans-azetidine analogues were synthesized from a lobelane lead compound. The investigation found that both cis- and trans-isomers could exhibit high potency, with the cis-4-methoxy analog and the trans-methylenedioxy analog both showing potent inhibition of dopamine (B1211576) uptake (Kᵢ values of 24 nM and 31 nM, respectively) nih.gov. This indicates that the specific geometry of the substituents in relation to the core ring structure is a key factor for effective binding. Furthermore, many biologically active azetidine derivatives are initially synthesized as racemates, which often require subsequent chiral separation or asymmetric synthesis to isolate the more active enantiomer, underscoring the importance of stereochemistry in their pharmacological effects nih.gov.

Effects of Substituents on the Azetidine Nitrogen Atom (e.g., N-aromatic substituents)

The nitrogen atom of the azetidine ring is a common site for chemical modification to explore the SAR and optimize ligand properties. The nature of the substituent on this nitrogen can profoundly affect both potency and selectivity for different transporters.

In studies of 3-aminoazetidine derivatives designed as triple reuptake inhibitors, modifying the substituents on the azetidine nitrogen was a key strategy. Research showed that the presence of a naphthyl or a 3,4-dichlorophenyl moiety attached to the nitrogen significantly increased inhibitory activity against the human serotonin transporter (hSERT) nih.gov. N-alkylated lipophilic derivatives have also been evaluated for their affinity to GABA transporters (GAT-1 and GAT-3), where the choice of the N-substituent was critical for achieving high potency nih.gov.

The data below illustrates how different N-substituents on a 3-aminoazetidine core influence inhibitory activity at human serotonin (hSERT), norepinephrine (hNET), and dopamine (hDAT) transporters.

Table 1: Effect of N-Substituents on Monoamine Transporter Inhibition Data extracted from a study on 3-aminoazetidine derivatives, showing percent reuptake inhibition at a concentration of 0.1 μM nih.gov.

Compound R2 Substituent (on Azetidine N) hSERT (% Inhibition) hNET (% Inhibition) hDAT (% Inhibition) 8ar Phenyl 27 10 -1 8as 2-Naphthyl 97 68 35 8at 3,4-Dichlorophenyl 98 95 64 8au 4-Biphenyl 78 31 15

As shown in the table, replacing a simple phenyl group with larger aromatic systems like 2-naphthyl or 3,4-dichlorophenyl leads to a dramatic increase in inhibition, particularly for hSERT and hNET nih.gov.

Influence of Four-Membered Ring Rigidity on Biological Activity

The azetidine ring is a four-membered heterocycle characterized by significant ring strain. researchgate.netrsc.org. This inherent strain endows the molecule with a rigid and conformationally constrained structure researchgate.net. This rigidity is often considered a "privileged scaffold" in drug discovery because it can reduce the entropic penalty upon binding to a target protein, potentially leading to higher affinity nih.govresearchgate.net. By locking the pharmacophoric elements in a specific spatial orientation, the azetidine ring facilitates a more defined interaction with the binding site compared to more flexible acyclic or larger-ring analogues researchwithrutgers.com. The stability of the azetidine ring, which is greater than that of aziridines, also allows for easier handling and diverse chemical modifications rsc.orgresearchwithrutgers.com.

Role of the Dichlorophenoxy Moiety in Ligand-Target Interactions

The dichlorophenoxy group is a critical component for the biological activity of these analogues, directly participating in interactions within the ligand binding pocket of the target protein.

Influence of Halogenation Pattern on the Aromatic Ring on Biological Activity

The type and position of halogen substituents on the phenoxy ring are powerful modulators of biological activity. SAR studies consistently show that the substitution pattern strongly affects potency and selectivity . For monoamine transporter inhibitors, a dichlorophenyl moiety is often associated with high potency nih.gov.

Specifically, for inhibitors targeting hSERT, the presence of a 3,4-dichlorophenyl group has been shown to significantly increase activity nih.gov. This suggests that the electronic properties and steric bulk provided by chlorine atoms at these specific positions are optimal for interaction with key residues in the transporter's binding site. Docking studies on SERT inhibitors have shown that these aromatic moieties often engage in stacking interactions with aromatic amino acid residues like tyrosine and phenylalanine within the binding pocket, and the halogen atoms can form specific halogen bonds or other non-covalent interactions that enhance binding affinity nih.gov.

The table below summarizes the inhibitory concentration (IC₅₀) of various 3-aminoazetidine analogues with different phenyl ring substitutions, highlighting the impact of the halogenation pattern on hSERT inhibition.

Table 2: Effect of Phenyl Ring Halogenation on hSERT Inhibition Data extracted from a study on 3-aminoazetidine derivatives nih.gov.

Compound R1 Phenyl Substituent hSERT IC₅₀ (nM) 8ab 4-Fluorophenyl 3.5 8ac 4-Chlorophenyl 3.2 8ad 4-Bromophenyl 3.5 8ae 4-Iodophenyl 1.9 8af 3,4-Dichlorophenyl 0.7

The data clearly indicates that while single halogen substitutions at the 4-position result in potent compounds, the 3,4-dichloro substitution pattern provides the highest potency against hSERT nih.gov.

Modifications to the Phenoxy Linker and their Effect on Activity

The ether oxygen that links the dichlorophenyl ring to the azetidine core is another key site for modification. Altering this linker can change the molecule's chemical properties and its interaction with the target. A common strategy in medicinal chemistry is bioisosteric replacement, where an atom or group is replaced by another with similar physical or chemical properties.

Identification of Key Pharmacophore Features for Targeted Biological Action

The exploration of the structure-activity relationships (SAR) of 3-(2,4-Dichlorophenoxy)azetidine analogues has led to the identification of several key pharmacophore features that are crucial for their targeted biological action. A pharmacophore model for this class of compounds essentially outlines the essential steric and electronic features required for optimal interaction with a specific biological target. These features are derived from the collective analysis of the biological activity of a range of structurally related analogues.

For the this compound series, the key pharmacophoric elements can be broadly categorized into three main regions: the substituted aromatic ring, the central azetidine core, and the nature of the linkage between them.

The Dichlorophenoxy Moiety: A Critical Recognition Element

The 2,4-dichlorophenyl group is a fundamental component of the pharmacophore. The position and nature of the halogen substituents on the phenyl ring have a profound impact on the biological activity. The chlorine atoms at positions 2 and 4 are not merely bulk substituents; they critically influence the electronic distribution of the aromatic ring and its ability to engage in specific interactions with the target protein.

Research on analogous series of compounds has consistently demonstrated that halogen substitutions can significantly modulate binding affinity. For instance, in related series of arylpiperazines targeting dopamine D3 receptors, the presence of a 2,3-dichlorophenyl group was found to confer high affinity. acs.org This suggests that the chlorine atoms of the this compound scaffold likely participate in crucial interactions such as halogen bonding or hydrophobic interactions within a specific pocket of the target protein.

The following interactive data table illustrates the hypothetical influence of substitutions on the phenyl ring on a generic biological target, based on established SAR principles in related compound classes.

| Compound | R1 | R2 | R3 | R4 | Biological Activity (IC50, nM) |

| 1 | Cl | H | Cl | H | 15 |

| 2 | H | H | H | H | 250 |

| 3 | F | H | F | H | 80 |

| 4 | Cl | H | H | H | 120 |

| 5 | H | H | Cl | H | 95 |

| 6 | Br | H | Br | H | 25 |

| 7 | OMe | H | OMe | H | 500 |

| 8 | Cl | Cl | H | H | 45 |

The Azetidine Core: A Rigid Scaffold for Optimal Positioning

The azetidine ring serves as a rigid and constrained scaffold. Its three-dimensional structure is crucial for orienting the dichlorophenoxy group and any substituents on the azetidine nitrogen in a spatially precise manner to ensure optimal interaction with the biological target. The nitrogen atom within the azetidine ring is a key feature, potentially acting as a hydrogen bond acceptor or as a basic center that can be protonated at physiological pH, leading to ionic interactions with acidic residues in the target's binding site.

Based on the analysis of various analogues, a general pharmacophore model for this series can be proposed to include:

An aromatic ring with specific halogen substitution patterns, indicating the importance of both electronic and steric effects.

A central, rigid heterocyclic scaffold (the azetidine ring).

A nitrogen atom within the scaffold capable of forming key interactions.

A specific spatial arrangement of these features.

The following table summarizes the key pharmacophoric features and their putative roles in receptor binding, synthesized from SAR studies of analogous compound series.

| Pharmacophoric Feature | Structural Moiety | Putative Role in Biological Interaction |

| Aromatic Ring | 2,4-Dichlorophenyl | Hydrophobic interactions, potential for halogen bonding, π-π stacking. |

| Hydrogen Bond Acceptor/Basic Center | Azetidine Nitrogen | Formation of hydrogen bonds or ionic interactions with the target protein. |

| Rigid Scaffold | Azetidine Ring | Optimal orientation of the key interacting moieties (phenoxy group and N-substituents). |

Mechanistic Elucidation of Biological Interactions

Molecular Target Identification and Validation (Non-clinical)

There is no available information from non-clinical studies identifying and validating the specific molecular targets of 3-(2,4-dichlorophenoxy)azetidine. Research on a series of other azetidine (B1206935) derivatives has suggested that they may act by inhibiting mycolic acid biosynthesis in Mycobacterium tuberculosis, but a specific target for this compound has not been identified.

Binding Mode Analysis using Biochemical and Biophysical Techniques (Non-clinical)

No non-clinical studies employing biochemical or biophysical techniques to analyze the binding mode of this compound to any biological target have been found in the public domain.

Cellular Pathway Modulation Studies (Non-clinical)

There are no published non-clinical studies that investigate the modulation of cellular pathways by this compound. While the parent compound, 2,4-D, is known to affect various cellular pathways, including those related to oxidative stress and apoptosis, these effects cannot be assumed for this compound without specific research.

Investigation of Enzymatic Mechanisms of Action (Non-clinical)

No non-clinical research is available that investigates the enzymatic mechanisms of action for this compound. Studies on other, different azetidine compounds have explored their enzymatic hydrolysis, but this is not directly applicable to the requested compound.

Computational Chemistry Approaches in 3 2,4 Dichlorophenoxy Azetidine Research

Molecular Docking Simulations for Ligand-Target Binding Prediction and Conformational Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a small molecule ligand to a protein receptor. This method is instrumental in structure-based drug design, allowing researchers to screen virtual libraries of compounds and to understand the molecular basis of ligand-target interactions.

In research related to the 2,4-dichlorophenoxy scaffold, molecular docking has been successfully employed to predict binding affinities and interaction patterns with specific biological targets. For instance, a study on derivatives of 2-(2,4-dichlorophenoxy)acetamide, which shares the core phenoxy moiety, investigated their interaction with the cyclooxygenase-2 (COX-2) enzyme, a key target for anti-inflammatory agents. mdpi.com The simulations, conducted using AutoDock Vina, revealed that these compounds could effectively bind within the active site of COX-2. mdpi.com

The docking results showed that the binding was stabilized by a network of interactions with key amino acid residues. One of the most effective compounds, 2-(2,4-dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-(naphthalen-1-yl)thioureido) ethyl)acetamide, demonstrated a strong binding energy of -10.4 kcal/mol. mdpi.com This strong affinity was attributed to the formation of four intermolecular hydrogen bonds with Arg 120 and Tyr 355 residues within the COX-2 active site. mdpi.com In contrast, the parent 2,4-Dichlorophenoxyacetic acid showed a significantly weaker binding energy of -6.7 kcal/mol. mdpi.com

The general procedure for such simulations involves preparing the 3D crystal structure of the target protein, often obtained from the RCSB Protein Data Bank. echemcom.com The structure is then prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate charges and bond orders, followed by energy minimization using a force field like OPLC. echemcom.com This prepared structure serves as the receptor for docking the ligand, in this case, a derivative of 3-(2,4-Dichlorophenoxy)azetidine, to predict its binding conformation and affinity.

Table 1: Molecular Docking Results for 2,4-Dichlorophenoxy Derivatives with COX-2 Enzyme

| Compound | Binding Energy (ΔG, kcal/mol) | Interacting Residues | Reference |

|---|---|---|---|

| 2-(2,4-dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-(naphthalen-1-yl)thioureido) ethyl)acetamide | -10.4 | Arg 120, Tyr 355 | mdpi.com |

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT) for Electronic Structure, Reactivity, and Mechanistic Insights

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful methods for investigating the electronic structure, stability, and reactivity of molecules. These calculations provide detailed information about molecular orbitals, charge distribution, and thermodynamic properties, offering insights that are not easily accessible through experimental means alone.

For azetidine (B1206935) derivatives and related heterocyclic systems, DFT calculations are frequently performed using methods like B3LYP with basis sets such as 6-311++G(d,p). ijcce.ac.ir These studies focus on several key parameters. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap (ΔE) is a critical indicator of a molecule's chemical stability and reactivity; a smaller gap suggests higher reactivity. ijcce.ac.irmdpi.com

Another important output is the Molecular Electrostatic Potential (MEP) map, which illustrates the charge distribution across the molecule and helps identify regions susceptible to electrophilic or nucleophilic attack. Furthermore, DFT can compute various global reactivity descriptors that quantify different aspects of molecular reactivity. mdpi.com These calculations are fundamental for understanding the intrinsic properties of this compound, predicting its behavior in chemical reactions, and providing a basis for structure-activity relationship studies. ijcce.ac.ir

Table 2: Key Parameters from Quantum Chemical Calculations and Their Significance

| Parameter | Symbol | Significance | Reference |

|---|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | Represents the ability to donate an electron. | mdpi.com |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Represents the ability to accept an electron. | mdpi.com |

| HOMO-LUMO Energy Gap | ΔE | Indicates chemical reactivity and stability. A small gap implies high reactivity. | ijcce.ac.ir |

| Chemical Hardness | η | Measures resistance to change in electron distribution. Calculated as (ELUMO - EHOMO)/2. | mdpi.com |

| Chemical Potential | µ | Represents the escaping tendency of electrons. | mdpi.com |

| Electrophilicity Index | ω | Measures the propensity of a species to accept electrons. Calculated as µ²/2η. | mdpi.com |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that correlates the chemical structure of compounds with their biological activity. By developing a mathematical model, QSAR can predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules.

For compounds containing the 2,4-dichlorophenoxy moiety, 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA), have been effectively used. nih.govresearchgate.net In one such study, a series of N,N'-diacylhydrazine derivatives with this moiety were analyzed for their herbicidal activity. nih.govmdpi.com The CoMFA model was built using the herbicidal activity data (expressed as pIC50) of a training set of compounds. mdpi.com

The resulting model demonstrated strong statistical reliability and predictive power, with a squared correlation coefficient (r²) of 0.913 and a cross-validated coefficient (q²) of 0.556. nih.gov Such a model provides contour maps that visualize the regions where steric and electrostatic fields positively or negatively influence biological activity. This information is crucial for predictive design. Based on the model's calculations, new compounds can be designed with modifications aimed at enhancing their activity. In the aforementioned study, this approach led to the synthesis of new compounds with excellent herbicidal activity. nih.gov The success of these models highlights the potential of QSAR in optimizing the structure of this compound for a desired biological effect.

Table 3: Statistical Parameters for a 3D-QSAR (CoMFA) Model of 2,4-Dichlorophenoxy Derivatives

| Statistical Parameter | Value | Description | Reference |

|---|---|---|---|

| Cross-validated Correlation Coefficient (q²) | 0.556 | An indicator of the internal predictive ability of the model. | nih.gov |

| Conventional Correlation Coefficient (r²) | 0.913 | Measures the goodness of fit of the model for the training set data. | nih.gov |

| Standard Error of Estimate | 0.231 | A measure of the accuracy of the predictions. | nih.gov |

| F-value | 95.351 | Represents the statistical significance of the model. | nih.gov |

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular Dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules and their complexes over time. This technique is often used to validate the results of molecular docking and to study the stability of the ligand-protein complex in a simulated physiological environment.

In research on novel azetidine derivatives, MD simulations have been applied to assess the stability of docking poses and to calculate binding free energies more accurately. researchgate.net For instance, after docking an azetidine derivative into its target protein, an MD simulation was run for 90 nanoseconds to observe the system's dynamics. researchgate.net

Key analyses from the simulation include the Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms. A stable RMSD, typically fluctuating within a narrow range (e.g., 0.75 Å to 1.5 Å), indicates that the ligand remains stably bound in the predicted pose and that the protein structure is not significantly perturbed. researchgate.net Furthermore, methods like Molecular Mechanics‐Poisson‐Boltzmann Surface Area (MM-PBSA) can be used to calculate the binding free energy (ΔGbind) from the MD trajectory. In one study, these calculations yielded binding energies of -18.34 kJ/mol and -16.10 kJ/mol for a compound with two different viral targets, confirming a stable and favorable interaction. researchgate.net Applying MD simulations to the this compound-target complex would thus provide crucial information on the stability and thermodynamics of the binding interaction.

Table 4: Representative Findings from Molecular Dynamics Simulations of an Azetidine Derivative

| Parameter | Finding | Significance | Reference |

|---|---|---|---|

| Simulation Time | 90 ns | The duration over which the molecular system's dynamics were simulated. | researchgate.net |

| RMSD Fluctuation | 0.75 Å to 1.5 Å | A low and stable RMSD value indicates the stability of the ligand in the binding pocket. | researchgate.net |

Future Research Directions and Translational Perspectives Non Clinical

Exploration of Novel Synthetic Pathways for Accessing Diverse 3-(2,4-Dichlorophenoxy)azetidine Analogues with Enhanced Specificity

The generation of diverse chemical libraries is fundamental to identifying lead compounds with improved potency and specificity. While traditional methods for azetidine (B1206935) synthesis exist, researchers are increasingly focusing on novel, more efficient, and versatile synthetic routes to create a wide array of this compound analogues. The development of such pathways is crucial for systematically exploring the structure-activity relationship (SAR) and optimizing drug-like properties.

Recent advancements in organic synthesis offer promising avenues for analog development. Key areas of exploration include:

Stereospecific C(sp³)–H Arylation: This powerful technique allows for the direct and highly selective introduction of aryl groups onto the azetidine ring. harvard.edu A stereospecific C-H arylation protocol could enable the synthesis of specific stereoisomers of azetidine building blocks, which is critical as biological activity is often dependent on stereochemistry. harvard.edu

Photocatalytic Reactions: Visible-light-mediated intermolecular [2+2] photocycloadditions, also known as aza Paternò-Büchi reactions, represent a modern and powerful method for constructing the strained four-membered azetidine ring. mit.eduresearchgate.net This approach often proceeds under mild conditions and can provide access to novel substitution patterns that are difficult to achieve with traditional methods. researchgate.net

Scaffold Diversification: Another strategy involves the synthesis of a densely functionalized azetidine core system which can then be elaborated into a wide variety of fused, bridged, and spirocyclic ring systems. nih.govresearchgate.net This approach allows for the rapid generation of structurally diverse analogues from a common intermediate, facilitating a broad exploration of chemical space. nih.gov

These innovative synthetic strategies will be instrumental in creating libraries of this compound analogues with fine-tuned properties, enhancing the potential for discovering compounds with superior specificity and therapeutic profiles.

| Synthetic Strategy | Description | Potential Advantage for Analog Synthesis | Reference(s) |

| Stereospecific C(sp³)–H Functionalization | Direct introduction of aryl or other functional groups onto a C-H bond of the azetidine ring with control over stereochemistry. | Access to specific, enantiomerically pure isomers; enables precise modification of the core structure. | harvard.edu |

| Visible-Light Photocatalysis | Use of light energy to drive chemical reactions, such as [2+2] photocycloadditions, to form the azetidine ring. | Mild reaction conditions; access to unique and complex molecular architectures not easily accessible by other means. | mit.eduresearchgate.net |

| Scaffold Diversification | Creation of a versatile, highly functionalized core azetidine structure that can be readily modified to produce a wide range of derivatives. | Rapid generation of large and diverse compound libraries from a common starting point. | nih.govresearchgate.net |

| Flow Chemistry | Performing reactions in a continuous-flow reactor, allowing for precise control over parameters like temperature, pressure, and reaction time. | Improved safety, scalability, and potential for automation in library synthesis. |

Identification of New Biological Targets and Emerging Therapeutic Areas for Azetidine Derivatives

Azetidine-containing compounds have demonstrated a broad spectrum of pharmacological activities, including anticancer, antibacterial, anti-inflammatory, and effects on the central nervous system (CNS). nih.govnih.gov This versatility suggests that derivatives of this compound could be effective against a wide range of biological targets, including those implicated in emerging therapeutic areas.

While the parent compound 2,4-Dichlorophenoxyacetic acid is known for its herbicidal activity, incorporating the dichlorophenoxy moiety into an azetidine ring fundamentally alters its properties and potential biological interactions. nih.gov Future research will focus on screening novel analogues against both established and newly identified targets.

Established and Recently Identified Targets:

Vesicular Monoamine Transporter 2 (VMAT2): Azetidine analogues have been identified as potent inhibitors of VMAT2, a key protein in the central nervous system responsible for loading monoamines into synaptic vesicles. nih.gov This target is highly relevant for the development of treatments for substance abuse, such as methamphetamine addiction. nih.gov

Signal Transducer and Activator of Transcription 3 (STAT3): A series of (R)-azetidine-2-carboxamide analogues have been developed as potent, sub-micromolar inhibitors of STAT3, a protein that is a critical mediator of tumorigenesis. nih.gov This highlights the potential of azetidine scaffolds in oncology.

Enzymes and Receptors: Azetidine derivatives have been investigated for activity against a variety of other targets, including their potential as antibacterial, antifungal, and antitubercular agents. medwinpublishers.comresearchgate.netrjptonline.org

Emerging Therapeutic Areas:

Neurodegenerative Diseases: Given the demonstrated CNS activity of some azetidines and the need for novel treatments for conditions like Alzheimer's disease, exploring the effects of these compounds on targets such as β-secretase (BACE-1) or tau aggregation is a promising direction. nih.govnih.gov

Inflammatory and Autoimmune Diseases: The gasdermin (GSDM) family of proteins are key mediators of pyroptosis, a form of inflammatory cell death implicated in sepsis and other inflammatory diseases. nih.gov The regulation of GSDM-mediated pyroptosis is an emerging therapeutic strategy, and novel azetidine derivatives could be screened for inhibitory activity in this pathway. nih.gov

| Biological Target Class | Specific Example(s) | Potential Therapeutic Area | Reference(s) |

| Transporters | Vesicular Monoamine Transporter 2 (VMAT2) | Substance Abuse, CNS Disorders | nih.gov |

| Transcription Factors | Signal Transducer and Activator of Transcription 3 (STAT3) | Oncology | nih.gov |

| Enzymes | Bacterial and Fungal Enzymes, Enoyl-acyl carrier protein reductase | Infectious Diseases (Antibacterial, Antifungal, Antitubercular) | researchgate.netrjptonline.org |

| CNS Receptors | Dopamine (B1211576) Receptors, Muscarinic ACh Receptors | CNS Disorders, Neurodegenerative Diseases | nih.govnih.gov |

| Inflammatory Mediators | Gasdermin (GSDM) family | Sepsis, Inflammatory Diseases | nih.gov |

Development of Advanced Computational Models for Precise Predictive Design and Virtual Screening

Computational chemistry has become an indispensable tool in drug discovery, enabling the rational design of molecules and the rapid screening of large virtual libraries. For azetidine derivatives, these in silico methods can predict physicochemical properties, binding affinities, and potential biological activities, thereby guiding synthetic efforts toward compounds with a higher probability of success.

A key challenge in synthesizing azetidines is the inherent strain in the four-membered ring. medwinpublishers.com Advanced computational models are being developed to overcome these synthetic hurdles. For instance, researchers at MIT and the University of Michigan have successfully used computational models to predict which combinations of reactants will successfully form azetidines in photocatalyst-driven reactions. mit.edu This predictive power allows chemists to prescreen substrates computationally, saving significant time and resources by avoiding trial-and-error experimentation. mit.edu

Key computational approaches include:

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor, estimating its binding affinity. rjptonline.org It is widely used for virtual screening of compound libraries against specific protein targets to identify potential hits. nih.govresearchgate.net

Quantum Chemical Methods: These methods are used to study the electronic structure and reactivity of molecules. researchgate.net They can help in understanding reaction mechanisms and predicting the stability and properties of novel azetidine derivatives. mit.edu

Pharmacophore Modeling: This involves identifying the essential three-dimensional arrangement of functional groups (pharmacophore) required for biological activity. This model can then be used to search for new, structurally diverse compounds that fit the pharmacophore.

ADME/Tox Prediction: Computational models are used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity profiles of new chemical entities, helping to prioritize compounds with favorable drug-like properties early in the discovery process. nih.gov

| Computational Method | Application in Azetidine Research | Primary Goal | Reference(s) |

| Predictive Synthesis Models | Guiding the selection of reactants for challenging chemical reactions, such as photocatalytic azetidine synthesis. | To increase synthetic success rates and reduce experimental effort. | mit.edu |

| Molecular Docking | Virtual screening of azetidine libraries against biological targets (e.g., enzymes, receptors). | To identify potential "hit" compounds and predict binding modes. | rjptonline.orgnih.gov |

| Quantum Chemistry | Calculating electronic properties, frontier orbital energies, and reaction pathways. | To understand molecular reactivity and guide reaction optimization. | researchgate.net |

| ADME/Tox Modeling | In silico prediction of pharmacokinetic properties (e.g., solubility, permeability, metabolism) and potential toxicity. | To prioritize compounds with favorable drug-like profiles for synthesis and testing. | nih.gov |

Integration with High-Throughput Screening (HTS) in Early-Stage Drug Discovery Research

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of hundreds of thousands of compounds against biological targets to identify active "hits". nih.gov The integration of diverse libraries of this compound analogues with advanced HTS platforms is a critical step in translating basic chemical synthesis into tangible therapeutic leads. The azetidine ring is considered a valuable scaffold for compounds used in HTS campaigns due to its unique structural properties. lifechemicals.com

The success of HTS relies on several interconnected components:

Diverse Compound Libraries: The novel synthetic methods discussed previously are essential for generating diverse libraries of azetidine derivatives. nih.gov Focused screening libraries can be designed to have drug-like properties, such as conformity with Lipinski's Rule of 5 and good ADME profiles, to increase the probability of finding viable hits. thermofisher.com

Automation and Miniaturization: Modern HTS platforms utilize automated liquid-handling robots and miniaturized assay formats (e.g., microfluidics) to increase throughput, reduce reagent consumption, and lower costs. pharmtech.com

Advanced Assay Technologies: The development of highly sensitive and robust assays is crucial. Fluorescence-based techniques are common, but recent advances in high-throughput mass spectrometry (HT-MS) offer a powerful label-free alternative. nih.govnih.gov HT-MS can be cheaper, faster, and more physiologically relevant, expanding the range of targets that can be screened. embopress.org

Specialized Screening Assays: For CNS-focused libraries, specialized HTS methods like the parallel artificial membrane permeability assay (PAMPA) can be used to predict a compound's ability to cross the blood-brain barrier (BBB). nih.gov

By integrating the synthesis of diverse this compound libraries with these advanced HTS technologies, researchers can efficiently screen for activity against a multitude of targets, significantly accelerating the pace of early-stage drug discovery.

| Component | Role in Azetidine Drug Discovery | Key Technologies/Strategies | Reference(s) |

| Compound Library | Provides the chemical matter to be screened. | Diversity-oriented synthesis; focused libraries with drug-like properties. | nih.govthermofisher.com |

| Assay Development | Creates the biological test to measure a compound's effect on a target. | Fluorescence-based assays, label-free mass spectrometry assays. | nih.govnih.govembopress.org |

| Automation & Robotics | Handles the physical screening of thousands of compounds rapidly and accurately. | Automated liquid handlers, microplate readers. | pharmtech.com |

| Data Analysis | Processes the vast amount of data generated to identify statistically significant "hits". | Specialized software algorithms, artificial intelligence, and machine learning. |

常见问题

Q. What are the standard synthetic routes for 3-(2,4-Dichlorophenoxy)azetidine?

The compound is typically synthesized via nucleophilic substitution. For example, 3-aminoazetidine reacts with 2,4-dichlorophenol under basic conditions (e.g., NaOH or K₂CO₃) in polar aprotic solvents like DMF or THF. The product is isolated as a hydrochloride salt for enhanced stability . Optimization of reaction time, temperature, and stoichiometry is critical to achieving >90% yield.

Q. Which analytical techniques are recommended for characterizing this compound?

Key methods include:

- NMR spectroscopy (¹H/¹³C) to confirm substituent positions on the azetidine ring and phenoxy group.

- High-resolution mass spectrometry (HRMS) for molecular formula validation.

- HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95% for biological assays) .

Q. What biological targets are hypothesized for this compound?

The dichlorophenoxy group and azetidine ring suggest potential interactions with:

- GPCRs (e.g., serotonin or adrenergic receptors) due to structural similarity to known ligands.

- Enzymes like monoamine oxidases (MAOs), where chloro substituents may enhance binding affinity. Preliminary assays should include competitive binding studies with radiolabeled ligands .

Q. How should this compound be stored to ensure stability?

Store as a hydrochloride salt at -20°C in anhydrous conditions (desiccator) to prevent hydrolysis. For aqueous solutions, use phosphate-buffered saline (pH 7.4) and avoid prolonged exposure to light .

Q. What safety protocols are essential when handling this compound?

- Use PPE (nitrile gloves, goggles, lab coat).

- Work in a fume hood to avoid inhalation.

- Dispose of waste via halogenated organic solvent protocols. Acute toxicity data should be validated via LD₅₀ assays in rodent models .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for large-scale synthesis?

Employ a 2³ factorial design to test variables:

Q. What computational approaches predict the compound’s binding modes?

Q. How do structural modifications influence structure-activity relationships (SAR)?

- Replace 2,4-dichlorophenoxy with 4-fluorophenoxy : Reduced steric hindrance may improve solubility but lower affinity for hydrophobic pockets.

- Substitute azetidine with pyrrolidine : Larger ring size alters conformational flexibility, impacting target selectivity. Systematic SAR requires synthesizing analogs and testing via IC₅₀ assays .

Q. How to resolve contradictions in biological activity data across studies?

Discrepancies may arise from:

Q. What challenges arise during scale-up from milligram to gram quantities?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。